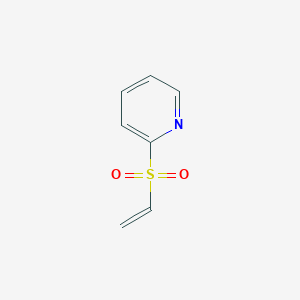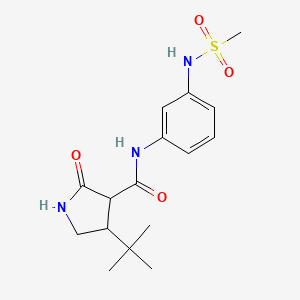![molecular formula C19H20N2O7S2 B2568864 dimethyl 2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 886942-88-7](/img/structure/B2568864.png)
dimethyl 2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C19H20N2O7S2 and its molecular weight is 452.5. The purity is usually 95%.
BenchChem offers high-quality dimethyl 2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dimethyl 2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Green Chemistry
In the context of organic synthesis, dimethyl 2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, and its derivatives are utilized in the synthesis of complex molecules. For example, a modified method for synthesizing related compounds has been developed for treating gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related diseases (Gilbile, Bhavani, & Vyas, 2017).
Polymer Science and Material Engineering
This compound is instrumental in synthesizing polyamides and poly(amide-imide)s, which are crucial in creating high-performance materials. These materials exhibit properties like high thermal stability, good solubility in polar organic solvents, and excellent mechanical strength. For instance, polyamides derived from similar compounds have been developed with inherent viscosities ranging from 0.31 to 0.93 dl/g and glass transition temperatures between 235 and 298 °C (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Advanced Materials with Special Properties
Additionally, derivatives of this compound are used to create novel materials with special properties, such as fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit high thermal stability and are used in making transparent, flexible, and strong films for various applications (Liu et al., 2013).
Pharmaceutical Research
This compound's derivatives are also explored in pharmaceutical research for their potential anti-inflammatory properties. Modified methods for synthesizing these derivatives aim to identify compounds with promising biological activities (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).
Chemical Analysis and Detection
Furthermore, derivatives of dimethyl 2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate are used in chemical analysis, such as the development of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols in water samples (Wang et al., 2012).
properties
IUPAC Name |
dimethyl 2-[(2-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7S2/c1-27-18(23)15-11-8-9-21(19(24)28-2)10-13(11)29-17(15)20-16(22)12-6-4-5-7-14(12)30(3,25)26/h4-7H,8-10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAMEIDCTHNIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2568784.png)



![2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2568789.png)



![7-ethoxy-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2568795.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride](/img/structure/B2568801.png)
![N-(5-chloro-2-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2568802.png)

